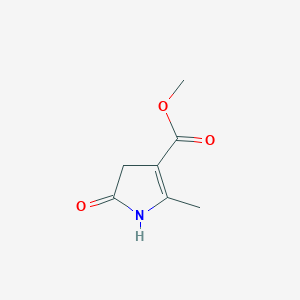

methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 77978-74-6) is a pyrrolone derivative characterized by a five-membered dihydropyrrole ring with a ketone group at position 5, a methyl substituent at position 2, and a methoxycarbonyl group at position 2. It serves as a key intermediate in synthesizing bioactive molecules, including antimicrobial agents and heterocyclic frameworks . Its structure has been validated via crystallographic software such as SHELX and ORTEP .

Properties

IUPAC Name |

methyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOWHNMUNHLDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has also been demonstrated as an effective method .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. For example, its derivatives can inhibit HIV-1 protease by binding to the enzyme’s active site, preventing the cleavage of viral polyproteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrrolone Derivatives

The compound’s structural analogs differ primarily in substituents at positions 1, 2, and 4, as well as ester group modifications. Key examples include:

Key Observations :

Catalyst Comparison :

| Catalyst | Reaction Time (h) | Yield (%) | Recovery Efficiency | |

|---|---|---|---|---|

| Fe₃O₄@Nano-cellulose–OPO₃H | 2 | 85 | 95% (magnetic recovery) | |

| Conventional acid catalysts | 4–6 | 70–75 | Non-recoverable |

Spectral and Thermal Data

- IR Spectroscopy: The target compound shows peaks at ~1700 cm⁻¹ (C=O) and 2900 cm⁻¹ (C-H), consistent with analogs. Nitro- or thione-containing derivatives exhibit additional bands at 1380 cm⁻¹ (NO₂) or 1308 cm⁻¹ (C=S) .

- Melting Point : The compound’s melting point (~190°C) aligns with analogs like 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (190.9°C) .

Biological Activity

Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (MMPC), with the CAS number 77867-47-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, interactions with biological macromolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MMPC is characterized by its five-membered nitrogen-containing ring structure, with a molecular formula of and a molecular weight of approximately 141.17 g/mol. The compound features a methyl group at the 2-position and a carboxylate ester functional group at the 3-position, contributing to its reactivity and potential applications in pharmaceuticals and organic synthesis.

The biological activity of MMPC is primarily attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. These interactions can influence biological pathways, leading to observed therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : MMPC exhibits inhibitory effects on specific enzymes involved in critical biological processes.

- Receptor Binding : Preliminary studies indicate that MMPC may bind to receptors associated with various biological pathways.

Therapeutic Potential

Research indicates that MMPC has significant therapeutic potential across various domains:

Antimalarial Activity

MMPC derivatives have shown promising antimalarial activity. A study indicated that certain modifications to the compound enhance its efficacy against malaria parasites.

HIV-1 Protease Inhibition

MMPC has also been evaluated for its ability to inhibit HIV-1 protease. Specific structural modifications have been found to improve inhibitory potency, making these derivatives promising candidates for antiviral therapies.

Anti-Tuberculosis Activity

A notable study focused on the design and synthesis of pyrrole-2-carboxamides based on MMPC's structure. These compounds demonstrated potent anti-tuberculosis (TB) activity with minimum inhibitory concentrations (MIC) below against Mycobacterium tuberculosis. The study emphasized structure-activity relationships (SAR), revealing that specific substitutions significantly enhance efficacy.

Summary of Therapeutic Applications

| Therapeutic Area | Activity | Reference |

|---|---|---|

| Antimalarial | Inhibitory activity against malaria parasites | |

| HIV-1 Protease Inhibition | Effective against HIV protease | |

| Tuberculosis | Potential as an anti-TB agent |

Case Studies

- Antimalarial Studies : Research highlighted the efficacy of MMPC derivatives in inhibiting malaria parasites, showcasing their potential as new therapeutic agents.

- HIV Protease Studies : Investigations into the inhibitory effects of MMPC derivatives on HIV-1 protease revealed promising results, suggesting further exploration in drug development.

- Anti-Tuberculosis Research : The synthesis of pyrrole-based compounds derived from MMPC demonstrated significant anti-TB activity, emphasizing the importance of structural modifications in enhancing pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.